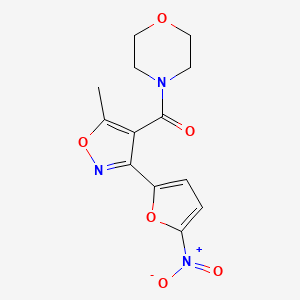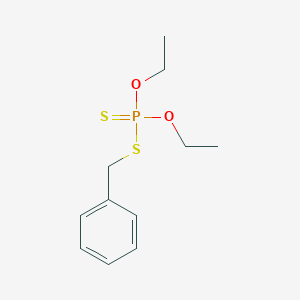
S-Benzyl O,O-diethyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl O,O-diethyl phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorodithioate group bonded to a benzyl group. This compound is of significant interest due to its diverse applications in various fields, including agriculture, industry, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl O,O-diethyl phosphorodithioate typically involves the reaction of O,O-diethyl thiophosphoric acid with benzyl halides in the presence of a base. This reaction proceeds via the formation of the O,O-diethyl thiophosphate anion, which subsequently undergoes S-alkylation with benzyl halides . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of phosphorodithioates, including this compound, often employs surface-mediated solid-phase reactions due to their ease of setup, mild reaction conditions, high yields, and cost-effectiveness compared to homogeneous reactions .
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl O,O-diethyl phosphorodithioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding phosphorothioates or reduction to yield phosphines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or sulfur can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: The major products are S-alkylated phosphorodithioates.
Oxidation: Phosphorothioates are formed.
Reduction: Phosphines are produced.
Aplicaciones Científicas De Investigación
S-Benzyl O,O-diethyl phosphorodithioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Benzyl O,O-diethyl phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
O,O-Diethyl dithiophosphate: This compound is structurally similar but lacks the benzyl group.
S-Allyl O,O-dibutyl phosphorodithioate: Another phosphorodithioate with different alkyl groups.
Uniqueness: S-Benzyl O,O-diethyl phosphorodithioate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity compared to other phosphorodithioates .
Propiedades
Número CAS |
13286-37-8 |
|---|---|
Fórmula molecular |
C11H17O2PS2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
benzylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O2PS2/c1-3-12-14(15,13-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
LDYLVLLDIQXZFR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


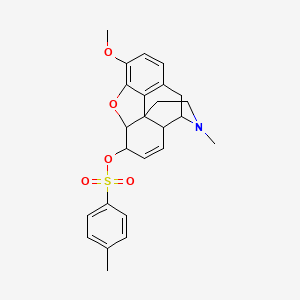


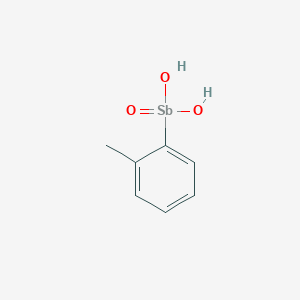
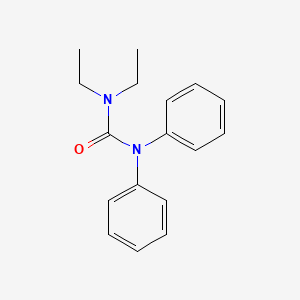
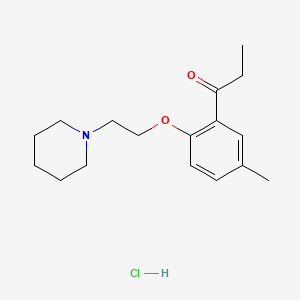
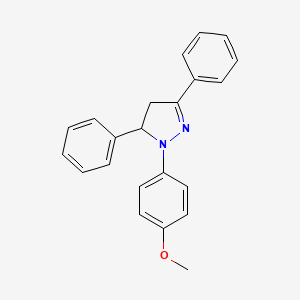
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
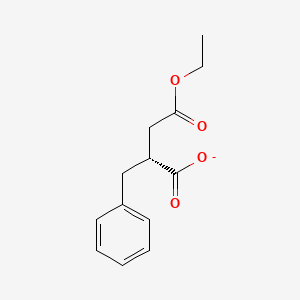
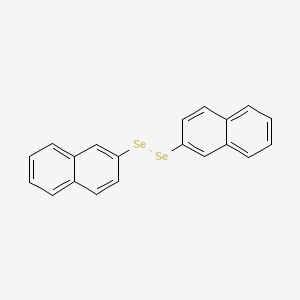
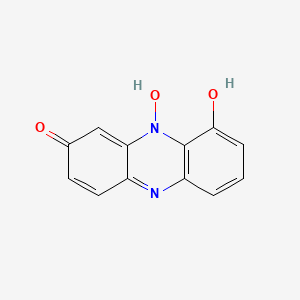
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

